molecular formula C7H9N3S B13136135 2-Cyclopropylthiazole-5-carboximidamide

2-Cyclopropylthiazole-5-carboximidamide

Cat. No.: B13136135
M. Wt: 167.23 g/mol
InChI Key: HMUIYCDPHFSWKY-UHFFFAOYSA-N
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Description

2-Cyclopropylthiazole-5-carboximidamide is a heterocyclic compound containing a thiazole ring substituted with a cyclopropyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylthiazole-5-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylthiazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Cyclopropylthiazole-5-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its activity against certain bacterial and fungal strains.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiazole-5-carboximidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylthiazole-5-carboxylic acid
  • 4-Cyclopropyl-thiazole-2-carbonyl chloride
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness

2-Cyclopropylthiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C7H9N3S/c8-6(9)5-3-10-7(11-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9)

InChI Key

HMUIYCDPHFSWKY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)C(=N)N

Origin of Product

United States

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